molecular formula C16H17ClN2O3S B3535338 N-(4-chloro-2-methylphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide

N-(4-chloro-2-methylphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B3535338
M. Wt: 352.8 g/mol
InChI Key: USUPLXWHHQDTFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chloro-2-methylphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide: is a complex organic compound characterized by the presence of a chloro-substituted aromatic ring, a methyl group, and a phenylsulfonyl group attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-2-methylphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-2-methylaniline with methyl chloroformate to form an intermediate, which is then reacted with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(4-chloro-2-methylphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or other nucleophiles in polar aprotic solvents.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

N-(4-chloro-2-methylphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-(4-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycine
  • N~2~-(4-chloro-2-methylphenyl)-N-naphthalen-1-yl-N~2~-(phenylsulfonyl)glycinamide
  • N~2~-(4-chloro-2-methylphenyl)-N~1~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide

Comparison: N-(4-chloro-2-methylphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide is unique due to its specific substitution pattern and the presence of both methyl and phenylsulfonyl groups. This combination of functional groups imparts distinct chemical properties and reactivity compared to similar compounds. For instance, the presence of the methyl group can influence the compound’s steric and electronic properties, affecting its interactions with molecular targets and its overall stability.

Properties

IUPAC Name

2-[benzenesulfonyl(methyl)amino]-N-(4-chloro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3S/c1-12-10-13(17)8-9-15(12)18-16(20)11-19(2)23(21,22)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USUPLXWHHQDTFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)CN(C)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chloro-2-methylphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 2
Reactant of Route 2
N-(4-chloro-2-methylphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 3
Reactant of Route 3
N-(4-chloro-2-methylphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 4
Reactant of Route 4
N-(4-chloro-2-methylphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 5
Reactant of Route 5
N-(4-chloro-2-methylphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 6
Reactant of Route 6
N-(4-chloro-2-methylphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.